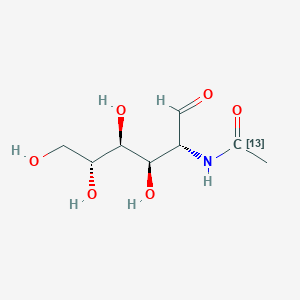

N-Acetyl-D-glucosamine-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C8H15NO6 |

|---|---|

Poids moléculaire |

222.20 g/mol |

Nom IUPAC |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i4+1 |

Clé InChI |

MBLBDJOUHNCFQT-DJXBAJPFSA-N |

SMILES isomérique |

C[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canonique |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Nexus of Nutrition and Regulation: A Technical Guide to N-Acetyl-D-glucosamine in Cellular Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar that serves as a critical node in cellular metabolism, integrating nutrient availability with downstream signaling and regulatory events. Its primary role materializes through the Hexosamine Biosynthetic Pathway (HBP), which culminates in the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This high-energy donor is the substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic and ubiquitous post-translational modification (PTM) of nuclear, cytoplasmic, and mitochondrial proteins. O-GlcNAcylation, cycling in a manner analogous to phosphorylation, is governed by the enzymes O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA). This modification acts as a master nutrient sensor, directly influencing protein function, stability, and localization. Dysregulation of GlcNAc metabolism and O-GlcNAcylation is increasingly implicated in the pathophysiology of major human diseases, including cancer, type 2 diabetes, and neurodegenerative disorders, making the pathway a compelling area for therapeutic intervention. This guide provides an in-depth examination of the core metabolic roles of GlcNAc, quantitative data on its-mediated processes, detailed experimental protocols for its study, and visual representations of its key signaling pathways.

Core Metabolic Role of N-Acetyl-D-glucosamine: The Hexosamine Biosynthetic Pathway (HBP)

The HBP is a critical metabolic route that shunts a fraction (estimated at 2-5%) of incoming glucose from the glycolytic pathway to produce UDP-GlcNAc.[1][2] This pathway uniquely integrates inputs from glucose (via fructose-6-phosphate), amino acid (via glutamine), fatty acid (via acetyl-CoA), and nucleotide (via UTP) metabolism.[3] Consequently, the intracellular concentration of UDP-GlcNAc serves as a real-time indicator of the cell's overall nutrient status.[2][4]

The synthesis of UDP-GlcNAc proceeds through four key enzymatic steps:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the rate-limiting step, converting fructose-6-phosphate and glutamine into glucosamine-6-phosphate.[3]

-

Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates glucosamine-6-phosphate to form GlcNAc-6-phosphate.

-

N-acetylglucosamine-phosphate mutase (PGM3/AGM1) converts GlcNAc-6-phosphate to GlcNAc-1-phosphate.

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) activates GlcNAc-1-phosphate using UTP to generate the final product, UDP-GlcNAc.

The final product, UDP-GlcNAc, is the donor substrate for the O-GlcNAc modification of proteins, a process that links cellular nutrient sensing directly to the regulation of cellular signaling and function.[4]

The O-GlcNAc Cycle: A Dynamic Regulatory PTM

O-GlcNAcylation is the reversible enzymatic addition of a single GlcNAc sugar to the hydroxyl group of serine or threonine residues of target proteins. This modification is catalyzed by a single, highly conserved "writer" enzyme, O-GlcNAc Transferase (OGT) , which utilizes UDP-GlcNAc as the sugar donor. The removal of O-GlcNAc is performed by a single "eraser" enzyme, O-GlcNAcase (OGA) .[5] The dynamic balance between OGT and OGA activity, known as the O-GlcNAc cycle, dictates the O-GlcNAcylation status of thousands of intracellular proteins, thereby regulating a vast array of cellular processes.

A key feature of O-GlcNAcylation is its intricate interplay with protein phosphorylation. OGT and various kinases often target the same or adjacent serine/threonine residues. This can result in a competitive relationship, termed the "yin-yang" hypothesis, where one modification precludes the other, creating a complex regulatory switch that responds to both nutrient status (O-GlcNAc) and extracellular signals (phosphorylation).

Quantitative Data Presentation

The quantitative understanding of O-GlcNAc dynamics is crucial for elucidating its regulatory roles. The following tables summarize key quantitative data related to HBP flux and the kinetics of the O-GlcNAc cycling enzymes.

Table 1: HBP Glucose Flux

| Cell/Tissue Type | Glucose Flux into HBP (% of total glucose uptake) | Reference |

|---|---|---|

| Cultured Adipocytes | ~2–3% | [4] |

| Cardiac Myocytes | Potentially higher than 2-3% | [6] |

| Perfused Mouse Hearts | < 0.006% of glycolytic efflux | [6] |

| General Estimate | ~1-3% |[2] |

Note: The flux through the HBP can vary significantly depending on cell type, metabolic state, and measurement conditions.[6]

Table 2: Enzyme Kinetic Parameters for OGT and OGA with Protein Substrates

| Enzyme | Protein Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|---|

| hOGA | O-GlcNAc-CaMKIVα | 2.0 ± 0.6 | 2.8 ± 0.3 | 23,000 ± 8,000 | [5] |

| O-GlcNAc-CARM1 | 2.1 ± 0.4 | 2.9 ± 0.2 | 23,000 ± 5,000 | [5] | |

| O-GlcNAc-nup62 | 2.6 ± 0.4 | 3.3 ± 0.2 | 21,000 ± 4,000 | [5] | |

| O-GlcNAc-TAB1 | 1.8 ± 0.2 | 3.0 ± 0.1 | 28,000 ± 4,000 | [5] | |

| O-GlcNAc-Tau | 1.9 ± 0.3 | 2.7 ± 0.1 | 24,000 ± 4,000 | [5] | |

| hOGT | CaMKIVα | 4.3 ± 0.9 | 0.41 ± 0.03 | 1,600 ± 400 | [5] |

| CARM1 | 2.4 ± 0.6 | 0.21 ± 0.01 | 1,500 ± 400 | [5] | |

| nup62 | 10 ± 2 | 0.29 ± 0.02 | 500 ± 100 | [5] | |

| TAB1 | 19 ± 6 | 0.12 ± 0.01 | 100 ± 40 | [5] |

| | Tau | 13 ± 2 | 0.078 ± 0.004 | 100 ± 20 |[5] |

Data from kinetic analysis reveal that hOGA processes diverse protein substrates with remarkably similar efficiencies, suggesting its activity is primarily driven by recognition of the GlcNAc moiety. In contrast, hOGT displays more variable kinetics, indicating that it plays a more significant role in determining substrate specificity and protein-specific O-GlcNAc levels.[5]

O-GlcNAc in Core Signaling Pathways

As a master nutrient sensor, O-GlcNAcylation directly modulates the activity of central signaling pathways that govern cell growth, metabolism, and survival.

Insulin Signaling

Chronic nutrient excess leads to increased HBP flux and hyper-O-GlcNAcylation of key proteins in the insulin signaling pathway, contributing to the development of insulin resistance. Key targets include:

-

Insulin Receptor Substrate 1 (IRS-1): O-GlcNAcylation of IRS-1 on serine residues can inhibit its activating tyrosine phosphorylation, thereby reducing its interaction with PI3K and dampening downstream signaling.

-

PI3K/Akt: O-GlcNAcylation of components of the PI3K/Akt cascade, including Akt itself, can inhibit their activity, leading to reduced GLUT4 translocation to the plasma membrane and decreased glucose uptake.[7]

AMPK and mTOR Signaling

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular energy homeostasis and growth. O-GlcNAcylation is deeply integrated into this network:

-

AMPK: Under high nutrient conditions (high UDP-GlcNAc), O-GlcNAcylation of the AMPK catalytic subunit inhibits its activation (by preventing phosphorylation at Thr172). This serves as a feedback mechanism to promote energy-consuming processes when nutrients are plentiful.[8][9]

-

mTORC1: By inhibiting AMPK, O-GlcNAcylation relieves a major brake on mTORC1, a master regulator of cell growth and proliferation. This allows high nutrient levels to be translated into anabolic processes.[10] This crosstalk demonstrates how the HBP integrates nutrient signals to control the balance between catabolism (AMPK-driven) and anabolism (mTORC1-driven).[8]

Key Experimental Protocols

The study of O-GlcNAcylation requires specialized techniques to detect the modification, identify modified proteins and sites, and quantify stoichiometry.

Protocol: Chemoenzymatic Labeling and Detection of O-GlcNAcylated Proteins

This protocol allows for the sensitive detection of O-GlcNAcylated proteins in a complex mixture by attaching a chemical handle (e.g., biotin for detection or a PEG mass tag for stoichiometry) to the GlcNAc moiety.[11][12][13]

Principle: A mutant form of β-1,4-galactosyltransferase (Y289L GalT) is used to transfer an azide-modified galactose (GalNAz) from a UDP-GalNAz donor specifically onto terminal GlcNAc residues. The incorporated azide serves as a bio-orthogonal handle for a "click" reaction with an alkyne-functionalized probe, such as alkyne-biotin.

Methodology:

-

Protein Lysate Preparation:

-

Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 50 µM Thiamet-G) to preserve O-GlcNAc modifications.

-

Quantify total protein concentration using a standard assay (e.g., BCA).

-

-

Enzymatic Labeling with GalNAz:

-

Prepare a reaction mixture containing 50-100 µg of protein lysate, 1x GalT reaction buffer, UDP-GalNAz (e.g., 25 µM), and purified Y289L GalT enzyme (e.g., 1 µg).

-

Incubate the reaction overnight at 4°C with gentle rotation.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:

-

To the labeling reaction, add the click reaction components: alkyne-biotin probe (e.g., 100 µM), copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.

-

Incubate at room temperature for 1-2 hours.

-

-

Sample Preparation for Western Blot:

-

Stop the reaction by precipitating the proteins (e.g., with methanol/chloroform).

-

Resuspend the protein pellet in SDS-PAGE loading buffer.

-

-

Detection:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with streptavidin-HRP to detect biotinylated (i.e., O-GlcNAcylated) proteins.

-

Visualize using an enhanced chemiluminescence (ECL) substrate.

-

Protocol: Enrichment of O-GlcNAcylated Proteins using Lectin Affinity Chromatography

This protocol describes the enrichment of O-GlcNAcylated proteins from a complex mixture using the specific affinity of the Wheat Germ Agglutinin (WGA) lectin for GlcNAc residues.[14][15]

Principle: WGA immobilized on agarose beads is used to capture proteins containing terminal GlcNAc residues from nuclear and cytoplasmic extracts. After washing away non-specifically bound proteins, the enriched O-GlcNAcylated proteins are specifically eluted with a high concentration of free GlcNAc.

Methodology:

-

Preparation of Cell Extract:

-

Prepare nuclear and cytoplasmic extracts from cells or tissues. Using these fractions minimizes contamination from sialic acid-containing glycoproteins found in the secretory pathway, which WGA can also bind.[14]

-

Ensure the lysis buffer contains an OGA inhibitor.

-

-

Column Preparation:

-

Pack a column with WGA-agarose resin and equilibrate with a binding buffer (e.g., PBS with 0.1% Tween-20).

-

-

Binding:

-

Apply the cell extract to the equilibrated WGA column.

-

Allow the extract to bind to the resin by incubating for 1-2 hours at 4°C with gentle mixing.

-

-

Washing:

-

Wash the column extensively with binding buffer (e.g., 10-20 column volumes) to remove unbound proteins. Monitor the protein concentration of the flow-through until it returns to baseline.

-

-

Elution:

-

Elute the specifically bound glycoproteins by applying an elution buffer containing a high concentration of competitive sugar (e.g., 0.3 M N-Acetyl-D-glucosamine in binding buffer).

-

Collect fractions and monitor protein elution.

-

-

Downstream Analysis:

-

Pool the eluted fractions containing the enriched O-GlcNAcylated proteins.

-

These proteins can be identified by mass spectrometry, analyzed by Western blot for specific targets, or used in enzymatic assays.

-

Conclusion

N-Acetyl-D-glucosamine stands at a critical intersection of cellular metabolism and regulation. Through the HBP and the subsequent O-GlcNAc modification, it provides a direct readout of the cell's nutrient environment, translating this information into widespread changes in protein function and signaling. The intricate crosstalk with phosphorylation and its deep integration into core pathways like insulin, AMPK, and mTOR signaling highlight its fundamental importance in maintaining cellular homeostasis. The continued development of advanced analytical techniques is rapidly expanding our understanding of the "O-GlcNAcome" and its role in health and disease. For drug development professionals, the enzymes of the O-GlcNAc cycle, OGT and OGA, represent highly attractive therapeutic targets for modulating cellular metabolism and signaling in a host of diseases, from metabolic disorders to cancer and neurodegeneration.

References

- 1. ovid.com [ovid.com]

- 2. mdpi.com [mdpi.com]

- 3. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | AMP-Activated Protein Kinase and O-GlcNAcylation, Two Partners Tightly Connected to Regulate Key Cellular Processes [frontiersin.org]

- 10. AMP-Activated Protein Kinase and O-GlcNAcylation, Two Partners Tightly Connected to Regulate Key Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visualization of O-GlcNAc Glycosylation Stoichiometry and Dynamics using Resolvable Poly(ethylene glycol) Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Applications of 13C Labeled Glucosamine in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the utilization of 13C labeled glucosamine in metabolic research. It delves into the core applications, experimental designs, and data interpretation, offering a valuable resource for professionals investigating cellular metabolism, particularly the hexosamine biosynthetic pathway (HBP) and its profound implications in health and disease.

Introduction to 13C Labeled Glucosamine and Metabolic Tracing

Stable isotope tracing using compounds like 13C labeled glucosamine has become a powerful tool for dissecting complex metabolic networks. By introducing a "labeled" substrate into a biological system, researchers can track the journey of the 13C atoms as they are incorporated into downstream metabolites. This technique, often coupled with analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the quantitative analysis of metabolic fluxes—the rates of metabolic reactions.

Glucosamine, an amino sugar, is a key precursor for the hexosamine biosynthetic pathway (HBP), a critical metabolic route that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the essential building block for all N- and O-linked glycosylation of proteins and lipids, processes that are fundamental to a vast array of cellular functions, including signal transduction, protein folding, and cell-cell communication. Given the central role of the HBP in cellular physiology and its dysregulation in diseases like cancer and diabetes, 13C labeled glucosamine serves as an invaluable probe to investigate the dynamics of this pathway.

Core Applications in Metabolic Research

The use of 13C labeled glucosamine provides critical insights into several key areas of metabolic research:

-

Hexosamine Biosynthetic Pathway (HBP) Flux Analysis: By tracing the incorporation of 13C from glucosamine into UDP-GlcNAc and its downstream products, researchers can quantify the flux through the HBP. This allows for the assessment of how different physiological or pathological conditions, or the introduction of therapeutic agents, modulate the activity of this pathway.

-

Protein Glycosylation Dynamics: 13C labeled glucosamine enables the study of the synthesis and turnover rates of glycoproteins. By measuring the incorporation of the 13C label into specific glycan structures, it is possible to understand how glycosylation patterns are altered in disease states.

-

O-GlcNAcylation Signaling: O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is a critical regulator of signal transduction. 13C-glucosamine tracing helps to elucidate the link between nutrient availability and the O-GlcNAcylation status of key signaling proteins.

-

Metabolic Fate and Bioavailability: In vivo studies using 13C labeled glucosamine can determine its oral bioavailability, tissue distribution, and incorporation into macromolecules like cartilage proteoglycans. This is particularly relevant for understanding the efficacy of glucosamine-based therapies for conditions such as osteoarthritis.[1]

Quantitative Data from 13C Labeled Glucosamine Studies

The following tables summarize quantitative data from studies utilizing 13C labeled glucosamine to investigate metabolic processes.

Table 1: In Vivo Distribution of Orally Administered 13C-Glucosamine in a Canine Model [1]

| Tissue | Mean 13C Percentage (Dog 1: 500 mg/day for 2 weeks) | Mean 13C Percentage (Dog 2: 250 mg/day for 3 weeks) | Control 13C Percentage |

| Femoral Condyle Cartilage | 1.32% | 1.29% | 1.29% |

| Liver | Higher than cartilage | Not reported | Not reported |

| Other Tissues (Spleen, Heart, Kidney, etc.) | Lower than cartilage | Not reported | Not reported |

This study demonstrates the successful incorporation of orally administered 13C-glucosamine into articular cartilage, providing evidence of its bioavailability to joint tissues.[1]

Table 2: UDP-GlcNAc M+6 Molar Percent Enrichment (MPE) in Ex Vivo Perfused Mouse Hearts with [U-13C6]glucosamine [2]

| Glucosamine Concentration | Perfusion Duration | UDP-GlcNAc M+6 MPE (Mean ± SEM) |

| 0.001 mM | 30 min | ~10% |

| 0.01 mM | 30 min | ~20% |

| 0.05 mM | 30 min | ~35% |

| 0.1 mM | 30 min | ~56% |

| 0.001 mM | 60 min | ~20% |

| 0.01 mM | 60 min | ~40% |

This data illustrates a dose- and time-dependent increase in the incorporation of 13C from glucosamine into the UDP-GlcNAc pool, validating the use of this method to measure HBP flux.[2]

Experimental Protocols

This section provides detailed methodologies for conducting metabolic tracing experiments using 13C labeled glucosamine in a cell culture setting, followed by sample preparation for mass spectrometry and NMR analysis.

Protocol: 13C-Glucosamine Metabolic Labeling in Adherent Mammalian Cells

This protocol is adapted from established methods for stable isotope tracing in cell culture.[3]

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Glucose-free and glutamine-free cell culture medium

-

13C labeled glucosamine (e.g., [U-13C6]glucosamine)

-

Unlabeled glucosamine

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice/ethanol bath

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in standard culture medium supplemented with dFBS.

-

Adaptation to Labeling Medium (Optional but Recommended): To minimize metabolic shock, adapt the cells to a medium containing unlabeled glucosamine at the desired experimental concentration for 24 hours prior to labeling.

-

Initiation of Labeling:

-

Aspirate the standard or adaptation medium.

-

Wash the cells twice with pre-warmed PBS.

-

Add the labeling medium, which is the glucose-free and glutamine-free base medium supplemented with dFBS, the desired concentration of 13C labeled glucosamine, and any other necessary nutrients (e.g., glutamine, unlabeled glucose if studying glucosamine as a supplementary nutrient).

-

-

Incubation: Incubate the cells for the desired labeling period. The duration will depend on the turnover rate of the metabolites of interest. For UDP-GlcNAc, a time course of several hours to 24 hours is often sufficient to approach isotopic steady state.[3]

-

Metabolite Quenching and Extraction:

-

To rapidly halt metabolic activity, place the culture plate on a bed of dry ice or in a dry ice/ethanol bath.

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Immediately add 1 mL of ice-cold 80% methanol/water solution to each well.

-

Place the plate at -80°C for at least 15 minutes to precipitate proteins.

-

Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

-

The metabolite extract is now ready for analysis by mass spectrometry or NMR. For long-term storage, samples can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C.

-

Protocol: Sample Preparation for Mass Spectrometry (LC-MS/MS)

Materials:

-

Dried metabolite extract

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS vials

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC method, typically a mixture of water and an organic solvent like acetonitrile.

-

Centrifugation: Centrifuge the reconstituted sample at high speed for 10 minutes at 4°C to pellet any remaining insoluble material.

-

Transfer: Carefully transfer the clear supernatant to an LC-MS vial with an insert to maximize sample injection.

-

Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The specific LC method (column, mobile phases, gradient) and MS parameters (ionization mode, scan type, collision energies) will need to be optimized for the detection and quantification of glucosamine and its labeled downstream metabolites, such as UDP-GlcNAc.

Protocol: Sample Preparation for NMR Spectroscopy

Materials:

-

Dried metabolite extract

-

Deuterated water (D₂O)

-

NMR buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP)

-

NMR tubes

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a precise volume of NMR buffer in D₂O. Ensure complete dissolution.

-

pH Adjustment: Adjust the pH of the sample to a consistent value, as chemical shifts of many metabolites are pH-dependent.

-

Transfer: Transfer the sample to an NMR tube.

-

Analysis: Acquire 1D and 2D 13C NMR spectra. 1D 13C NMR will provide information on the overall labeling of different carbon positions, while 2D experiments like 1H-13C HSQC can provide more detailed structural and connectivity information, aiding in the identification of labeled metabolites.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to 13C labeled glucosamine research.

Hexosamine Biosynthetic Pathway (HBP)

This diagram illustrates the flow of metabolites through the HBP, starting from glucose and glutamine, to the final product UDP-GlcNAc. It also shows how externally supplied 13C labeled glucosamine enters the pathway, bypassing the rate-limiting enzyme GFAT.

O-GlcNAcylation Signaling Cycle

This diagram depicts the dynamic process of O-GlcNAcylation, where O-GlcNAc transferase (OGT) utilizes UDP-GlcNAc to modify proteins, and O-GlcNAcase (OGA) removes this modification, allowing for rapid and reversible regulation of protein function in response to cellular nutrient status.

Experimental Workflow for 13C-Glucosamine Metabolic Tracing

This flowchart outlines the major steps involved in a typical 13C-glucosamine metabolic tracing experiment, from cell culture and labeling to sample analysis and data interpretation.

Conclusion

13C labeled glucosamine is a powerful and versatile tool for the quantitative investigation of the hexosamine biosynthetic pathway and its downstream effects on glycosylation and cellular signaling. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, execute, and interpret experiments aimed at understanding the intricate role of glucosamine metabolism in various physiological and pathological contexts. The continued application of this technology promises to uncover novel insights into disease mechanisms and aid in the development of targeted therapeutic strategies.

References

- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-D-glucosamine-13C-1 as a Tracer in Metabolic Studies: A Technical Guide

Disclaimer: As of late 2025, published research specifically utilizing N-Acetyl-D-glucosamine-13C-1 as a metabolic tracer is limited. Therefore, this technical guide provides a comprehensive overview based on the established principles of stable isotope tracing and available data from studies using analogous tracers, such as uniformly carbon-13 labeled N-Acetyl-D-glucosamine ([U-13C6]GlcNAc) and other isotopologues. The experimental protocols and data presented herein are illustrative and may require optimization for specific research applications.

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a vital monosaccharide that serves as a fundamental building block for complex carbohydrates and a key signaling molecule in various cellular processes. As the primary product of the Hexosamine Biosynthetic Pathway (HBP), GlcNAc is a critical node integrating cellular metabolism of glucose, amino acids, fatty acids, and nucleotides. The use of stable isotope-labeled GlcNAc, such as this compound, offers a powerful tool for researchers to trace its metabolic fate and quantify its flux through various pathways. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a core understanding of the application of 13C-1 labeled GlcNAc in metabolic studies, detailed experimental methodologies, and data interpretation.

Metabolic Pathways of N-Acetyl-D-glucosamine

The metabolism of N-Acetyl-D-glucosamine primarily involves two key pathways: the Hexosamine Biosynthetic Pathway (HBP) for its de novo synthesis and the GlcNAc Salvage Pathway for its recycling and utilization from extracellular sources.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is a critical branch of glycolysis, shunting a small percentage of fructose-6-phosphate to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions.[1] The pathway is a key sensor of cellular nutrient status, as it requires glucose, glutamine, acetyl-CoA, and UTP.[2]

The N-Acetyl-D-glucosamine Salvage Pathway

The salvage pathway allows cells to utilize extracellular GlcNAc or recycle it from the breakdown of glycoproteins.[3] Exogenously supplied this compound would primarily enter cellular metabolism through this pathway.

Experimental Design and Protocols

A typical metabolic tracing experiment using this compound involves several key steps, from cell culture and tracer administration to metabolite extraction and analysis.

Experimental Workflow

The following diagram outlines a general workflow for a stable isotope tracing study with this compound.

Detailed Experimental Protocols

1. Cell Culture and Tracer Administration:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium containing a known concentration of this compound. The standard GlcNAc in the medium should be replaced with the labeled tracer. The concentration of the tracer may need to be optimized based on the cell type and experimental goals.

-

Tracer Incubation: At the start of the experiment, replace the existing medium with the tracer-containing medium. For time-course experiments, have separate plates for each time point.

2. Quenching of Metabolism:

Rapidly halting all enzymatic activity is crucial to preserve the metabolic state of the cells at the time of harvesting.

-

For Adherent Cells:

-

For Suspension Cells:

-

Rapidly transfer the cell suspension to a tube containing ice-cold saline to dilute extracellular metabolites.

-

Centrifuge at a low speed and low temperature to pellet the cells.

-

Quickly remove the supernatant and resuspend the cell pellet in a cold quenching solution.

-

3. Metabolite Extraction:

-

After quenching, scrape the adherent cells in the presence of the quenching solution. For suspension cells, use the cell pellet in the quenching solution.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Perform a series of freeze-thaw cycles or sonication to ensure complete cell lysis.

-

Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris and proteins.[4]

-

Collect the supernatant containing the metabolites.

4. Sample Analysis by Mass Spectrometry:

-

Sample Preparation: The extracted metabolites may require derivatization for GC-MS analysis to increase their volatility. For LC-MS, samples can often be analyzed directly after appropriate dilution.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with either liquid chromatography (LC) or gas chromatography (GC) to separate and detect the metabolites.

-

Data Acquisition: Acquire data in full scan mode to capture the mass isotopologue distributions of the metabolites of interest.

Quantitative Data Presentation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the extent to which the 13C label from the tracer has been incorporated. The following tables present hypothetical and example data from studies using labeled glucose and glucosamine to illustrate the expected outcomes.

Table 1: Isotopic Enrichment of UDP-GlcNAc from Labeled Precursors

| Tracer | Cell/Tissue Type | Tracer Concentration | Incubation Time | 13C Enrichment in UDP-GlcNAc (%) | Reference |

| [U-13C6]Glucose | Mouse Heart | 5.5 mM | 20 min | ~2.5 nmol/g protein/min flux | [5] |

| [U-13C6]Glucose | Mouse Heart | 25 mM | 20 min | ~2.5 nmol/g protein/min flux | [5] |

| [U-13C6]Glucosamine | Mouse Heart | 100 µM | 60 min | 56.3 ± 2.9 | [5] |

| [13C6]-Glucose | Pancreatic Insulinoma Cells | 5.5 mM | Not Specified | Lower than in hepatoma cells | [6] |

| [13C2]-Glucosamine | Hepatoma Cells | 1 mM | Not Specified | Traced into N- and O-glycans | [6] |

Table 2: Hypothetical Mass Isotopologue Distribution (MID) of UDP-GlcNAc after Incubation with this compound

| Mass Isotopologue | Fractional Abundance (%) |

| M+0 | 5.0 |

| M+1 | 90.0 |

| M+2 | 4.5 |

| M+3 | 0.5 |

This table represents a hypothetical scenario where the majority of the UDP-GlcNAc pool has incorporated a single 13C atom from the this compound tracer.

Signaling Pathways and Logical Relationships

The flux through the HBP and the availability of UDP-GlcNAc are intricately linked to cellular signaling, particularly through the post-translational modification of proteins with O-GlcNAc.

O-GlcNAcylation Signaling

O-GlcNAcylation is a dynamic and reversible modification of nuclear and cytoplasmic proteins that competes with phosphorylation at many sites, thereby regulating a wide array of cellular processes, including signal transduction, transcription, and cell cycle progression.[7]

Conclusion

The use of this compound as a metabolic tracer holds significant potential for elucidating the dynamics of the HBP and the GlcNAc salvage pathway, as well as their impact on cellular signaling and disease states. While direct experimental data for this specific isotopologue is currently scarce, the methodologies and principles outlined in this guide, drawn from studies with analogous tracers, provide a robust framework for designing and interpreting such experiments. As analytical techniques continue to advance, the application of specifically labeled tracers like this compound will undoubtedly provide deeper insights into the intricate roles of GlcNAc in health and disease, paving the way for novel therapeutic strategies in areas such as cancer, diabetes, and neurodegenerative disorders.

References

- 1. omicronbio.com [omicronbio.com]

- 2. Glucose isotope, carbon recycling, and gluconeogenesis using [U-13C]glucose and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Roles of N-acetylglucosamine and Its Derivatives in Cellular Function: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylglucosamine (GlcNAc), an abundant amino sugar, and its derivatives are integral to a vast array of biological processes, extending far beyond their classical structural roles. As a central node in cellular metabolism, GlcNAc acts as a nutrient sensor, directly influencing signal transduction, gene expression, and protein function. This technical guide provides an in-depth exploration of the biological functions of GlcNAc and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the therapeutic potential of targeting GlcNAc-related pathways.

Core Biological Functions of N-acetylglucosamine

N-acetylglucosamine is a monosaccharide derivative of glucose, playing fundamental roles in the structure and function of cells across all domains of life.

-

Structural Component of Biopolymers: GlcNAc is the monomeric unit of several essential polysaccharides. In fungi and arthropods, it forms the polymer chitin, a primary component of cell walls and exoskeletons, respectively. In bacteria, GlcNAc is a key constituent of peptidoglycan, the major structural component of the cell wall. For animals, GlcNAc is a critical building block of glycosaminoglycans (GAGs) such as hyaluronic acid, which are major components of the extracellular matrix, contributing to tissue hydration and lubrication.

-

The Hexosamine Biosynthetic Pathway (HBP): A Central Metabolic Hub: The HBP is a crucial metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This activated form of GlcNAc is the sole donor substrate for all subsequent glycosylation reactions involving GlcNAc. The rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), is highly regulated, making the pathway a sensitive sensor of the cell's nutritional status.

-

Post-Translational Modification of Proteins: UDP-GlcNAc is the substrate for two major types of protein glycosylation:

-

N-linked Glycosylation: In the endoplasmic reticulum and Golgi apparatus, complex oligosaccharides containing GlcNAc are attached to asparagine residues of nascent polypeptides. The branching of these N-glycans, which is dependent on the supply of UDP-GlcNAc, can significantly modulate the function of cell surface receptors and other glycoproteins.

-

O-linked N-acetylglucosaminylation (O-GlcNAcylation): This is a dynamic and reversible post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[2] This process is analogous to phosphorylation and is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. O-GlcNAcylation is a key regulatory mechanism in a multitude of cellular processes, including signal transduction, transcription, and protein stability.

-

Quantitative Data on GlcNAc-Related Enzymes and Inhibitors

The activities of OGT and OGA are central to the regulatory roles of O-GlcNAcylation. The following tables summarize key quantitative data related to these enzymes and their inhibitors.

Table 1: Kinetic Parameters of O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA)

| Enzyme | Substrate | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| hOGA | CaMKIV-GlcNAc | 1.6 ± 0.3 | 1.1 x 10⁵ | [3] |

| hOGA | Nup62-GlcNAc | 2.1 ± 0.5 | 8.1 x 10⁴ | [3] |

| hOGA | TAB1-GlcNAc | 1.9 ± 0.4 | 9.5 x 10⁴ | [3] |

| hOGA | Tau-GlcNAc | 2.5 ± 0.6 | 6.8 x 10⁴ | [3] |

| hOGT | CaMKIV | 10 ± 2 | 1.1 x 10³ | [3] |

| hOGT | Nup62 | 15 ± 3 | 2.5 x 10³ | [3] |

| hOGT | TAB1 | 20 ± 4 | 7.5 x 10² | [3] |

| hOGT | Tau | 25 ± 5 | 6.0 x 10² | [3] |

hOGA: human O-GlcNAcase; hOGT: human O-GlcNAc transferase; CaMKIV: Calmodulin-dependent protein kinase IV; Nup62: Nucleoporin 62; TAB1: TAK1-binding protein 1; Tau: Tau protein.

Table 2: Inhibition Constants and Cellular Efficacy of OGA Inhibitors

| Inhibitor | Target | Ki (nM) | Kd (nM) | Cellular EC₅₀ (nM) | Reference |

| PUGNAc | hOGA | ~50 | - | - | [4] |

| Thiamet-G | hOGA | - | - | 32 | [5] |

| MK-8719 | hOGA | - | 3.1 | 9.4 (ng/mL) | [6] |

| ASN90 | hOGA | - | - | 209 | [6] |

| OSMI-4 | OGT | - | 8 | - | [7] |

PUGNAc: O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate; EC₅₀: Half-maximal effective concentration.

Key Signaling Pathways Modulated by GlcNAc

O-GlcNAcylation plays a critical role in modulating major signaling pathways, often in a complex interplay with phosphorylation.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. O-GlcNAcylation has been shown to directly modify several components of the NF-κB pathway, leading to the activation of its transcriptional activity.[8][9][10][11][12]

Insulin Signaling Pathway

The insulin signaling pathway is crucial for glucose homeostasis. Increased flux through the HBP due to hyperglycemia can lead to hyper-O-GlcNAcylation of key signaling proteins, such as IRS-1, Akt, and PI3K, which can attenuate insulin signaling and contribute to insulin resistance.

References

- 1. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues [ouci.dntb.gov.ua]

- 2. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of O-GlcNAcylation in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hyper- O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the hexosamine biosynthesis pathway with isotopic tracers.

An In-Depth Technical Guide to Understanding the Hexosamine Biosynthesis Pathway with Isotopic Tracers

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Hexosamine Biosynthesis Pathway (HBP) is a critical nutrient-sensing pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its end-product, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the donor substrate for N- and O-linked glycosylation, post-translational modifications that profoundly impact protein function, stability, and localization.[1][2] Dysregulation of the HBP is implicated in numerous diseases, including cancer, diabetes, and neurodegeneration, making it a compelling target for therapeutic intervention.[1][2] Stable isotope tracing, coupled with mass spectrometry, offers a powerful method to dissect the metabolic flux through the HBP, providing unparalleled insights into its regulation and contribution to pathophysiology.[3][4] This guide provides a technical overview of the principles, experimental workflows, and data interpretation involved in using isotopic tracers to study the HBP.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP shunts a small percentage (estimated at 2-5%) of cellular glucose to produce UDP-GlcNAc.[1][5] The pathway begins with fructose-6-phosphate, an intermediate of glycolysis. The first and rate-limiting step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[5][6] Following a series of enzymatic reactions involving acetylation and the addition of a uridine group, UDP-GlcNAc is synthesized.[7] The availability of key nutrients like glucose, glutamine, acetyl-CoA, and UTP directly influences the flux through this pathway, establishing the HBP as a central hub for metabolic integration.[1][7]

Principles of Isotopic Tracing in the HBP

Stable Isotope Resolved Metabolomics (SIRM) allows for the unambiguous tracking of atoms from a labeled nutrient source through metabolic pathways.[8] For the HBP, the most common tracers are uniformly labeled ¹³C-glucose ([U-¹³C₆]-glucose) and ¹⁵N-glutamine.

-

[U-¹³C₆]-Glucose: When cells are cultured in media containing [U-¹³C₆]-glucose, all six carbon atoms of the glucose molecule are the heavy ¹³C isotope. As this glucose enters glycolysis and is converted to fructose-6-phosphate, the ¹³C atoms are retained. This fully labeled hexose backbone is then incorporated into glucosamine-6-phosphate and ultimately into UDP-GlcNAc. This results in a UDP-GlcNAc molecule that is heavier by 6 mass units (M+6) in its glucosamine moiety.

-

¹⁵N-Glutamine: The amide nitrogen from glutamine is transferred by GFAT to form glucosamine-6-phosphate. Using glutamine labeled with ¹⁵N at the amide position allows researchers to specifically trace the nitrogen atom's contribution to the HBP.

-

Other Tracers: To study the contribution of the acetyl group, ¹³C-labeled acetate or pyruvate can be used to trace into Acetyl-CoA. To investigate the uridine portion, ¹³C-labeled ribose can be employed.

By measuring the mass shifts in HBP metabolites using mass spectrometry, one can determine the relative contribution of these precursors to the synthesis of UDP-GlcNAc.[3][9]

Experimental Design and Core Workflow

A successful isotopic tracer experiment requires careful planning and execution. The general workflow involves designing the experiment, performing the labeling, preparing the sample, analyzing it via mass spectrometry, and finally, interpreting the data.[10][11]

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for conducting an HBP tracer study.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., cancer cell lines, primary cells) in standard growth medium and allow them to reach 60-70% confluency.

-

Media Preparation: Prepare tracer medium by supplementing dialyzed fetal bovine serum (to minimize unlabeled glucose and amino acids) into the appropriate base medium (e.g., DMEM) lacking glucose and/or glutamine. Add the desired concentration of the isotopic tracer, such as 5.5 mM [U-¹³C₆]-glucose.[12]

-

Labeling Initiation: Aspirate the standard medium, wash cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed tracer medium.

-

Incubation: Place cells back into the incubator for a predetermined time course. For steady-state analysis, this is typically 24-48 hours to ensure maximal labeling of downstream metabolites.[13] For dynamic flux analysis, multiple time points (e.g., 0, 1, 4, 8, 24 hours) are collected.

Metabolite Extraction

-

Quenching: To halt all enzymatic activity, rapidly aspirate the tracer medium and wash the plate with ice-cold 0.9% NaCl solution.

-

Extraction: Immediately add a pre-chilled (-80°C) extraction solvent, such as 80% methanol/20% water, to the plate.

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the entire lysate/solvent mixture to a microcentrifuge tube.

-

Precipitation: Vortex the tubes thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

-

Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer to a new tube. The sample can be stored at -80°C or dried down using a vacuum concentrator before analysis.

Analytical Methodology: LC-MS/MS for UDP-GlcNAc Isotopologue Analysis

Analysis of UDP-GlcNAc and its isotopologues is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography: Due to its polar nature, UDP-GlcNAc is well-suited for separation using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[14][15]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with an additive like ammonium hydroxide to improve peak shape and ionization.[14]

-

Gradient: A typical gradient starts at a high percentage of organic solvent and gradually increases the aqueous component to elute the polar analytes.

-

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used for nucleotide sugars.

-

Detection: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used for targeted quantification. This involves monitoring the transition from a specific precursor ion (the mass of the UDP-GlcNAc isotopologue) to a characteristic product ion. For UDP-GlcNAc, fragmentation often yields ions corresponding to the UDP portion or the GlcNAc-phosphate moiety.

-

Isotopologue Scanning: The instrument is set up to scan for the unlabeled UDP-GlcNAc (M+0) and all its expected ¹³C-labeled isotopologues (e.g., M+1, M+2, ... up to M+17 for the fully labeled molecule from all sources).[16]

-

Quantitative Data from HBP Tracer Studies

Isotopic tracer studies provide rich quantitative data on the dynamics of the HBP. The tables below summarize representative findings from the literature.

Table 1: HBP Flux Rates in Ex Vivo Mouse Heart This table shows the calculated absolute flux through the HBP relative to glycolysis in isolated mouse hearts perfused with different concentrations of [U-¹³C₆]-glucose.

| Glucose Concentration | Glycolytic Efflux | Calculated HBP Flux | HBP Flux as % of Glycolysis | Source |

| 5.5 mM | Not specified | ~2.5 nmol/g protein/min | ~0.006% | [17] |

| 25 mM | Doubled vs. 5.5 mM | ~2.5 nmol/g protein/min | ~0.003% | [17] |

| Data from a study on ex vivo perfused mouse hearts, indicating that HBP flux remains stable despite a large increase in glucose availability and glycolytic rate.[17] |

Table 2: UDP-GlcNAc Enrichment from Labeled Glucosamine This table shows the Molar Percent Enrichment (MPE) of the M+6 isotopologue of UDP-GlcNAc in hearts perfused with various concentrations of [U-¹³C₆]-glucosamine, which bypasses the GFAT enzyme.

| [U-¹³C₆]-Glucosamine Conc. | UDP-GlcNAc M+6 MPE (%) | Source |

| 1 µM | ~10% | [17] |

| 10 µM | ~30% | [17] |

| 50 µM | ~50% | [17] |

| 100 µM | ~56% (plateau) | [17] |

| MPE represents the percentage of the total UDP-GlcNAc pool that has been labeled with the tracer. The data shows a concentration-dependent labeling that reaches saturation.[17] |

Table 3: Relative HBP Metabolite Levels in Cancer Cells This table summarizes findings on HBP metabolite levels in lung cancer cells with KRAS mutations compared to wild-type cells.

| Cell Type | HBP Metabolite Levels | UDP-GlcNAc Levels | Source |

| KRAS Wild-Type (WT) | Baseline | Baseline | [15] |

| KRAS Mutant (MT) | Upregulated | Elevated | [15] |

| This study developed a quantitative method and found that oncogenic KRAS is associated with a general upregulation of HBP metabolites, suggesting increased pathway flux or dependence.[15] |

Applications and Significance

Understanding HBP flux is critical for several fields:

-

Oncology: Many cancers exhibit altered glucose and glutamine metabolism.[5] Measuring HBP flux can reveal metabolic dependencies that can be targeted for therapy. For example, cells with KRAS mutations show elevated HBP metabolites.[15]

-

Diabetes and Metabolic Syndrome: The HBP is a key sensor of nutrient excess. Over-activation of the HBP is linked to insulin resistance and diabetic complications. Tracer analysis can quantify how nutrient overload impacts HBP flux in different tissues.

-

Drug Development: For compounds designed to inhibit HBP enzymes like GFAT, isotopic tracer analysis is the definitive method to confirm target engagement and measure the downstream metabolic consequences in a cellular or in vivo setting.[1]

Conclusion

Isotopic tracer analysis is an indispensable tool for elucidating the complex regulation and function of the hexosamine biosynthesis pathway. By providing a quantitative measure of metabolic flux, these techniques move beyond static metabolite measurements to reveal the dynamic activity of the pathway in response to genetic, pharmacological, or environmental perturbations.[3][18] The detailed protocols and data presented in this guide offer a framework for researchers to apply this powerful methodology to investigate the role of the HBP in health and disease, ultimately paving the way for novel therapeutic strategies.

References

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 10. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Development of simultaneous quantitative analytical method for metabolites of hexosamine biosynthesis pathway in lung cancer cells using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scholars.mssm.edu [scholars.mssm.edu]

An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C-1 for Studying Glycoprotein Biosynthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, localization, and function.[1] The study of glycoprotein biosynthesis is fundamental to understanding numerous biological processes, from cell-cell recognition and signaling to immune responses.[2] Dysregulation of these pathways is implicated in a host of diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4]

Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for the quantitative analysis of glycoproteins and their dynamics.[5][6] This guide focuses on the application of N-Acetyl-D-glucosamine-13C-1 (¹³C-GlcNAc), a stable isotope-labeled monosaccharide, as a metabolic tracer to probe the intricacies of glycoprotein biosynthesis. By introducing a "heavy" isotope of carbon into the cellular machinery, researchers can distinguish newly synthesized glycoproteins from the pre-existing pool, enabling precise quantification of their synthesis, turnover, and response to various stimuli.

Core Principle: Tracing the Hexosamine Biosynthetic Pathway

The journey of ¹³C-GlcNAc from a supplement in cell culture media to its incorporation into a mature glycoprotein is governed by the Hexosamine Biosynthetic Pathway (HBP). This pathway is a central route for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide donor required for most forms of glycosylation, including N-linked and O-linked glycosylation.[4][7][8]

The HBP has two main entry points:

-

De Novo Synthesis: A fraction of cellular glucose (typically 2-5%) is shunted from glycolysis into the HBP. The rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate.[9][10] Subsequent enzymatic steps lead to the formation of UDP-GlcNAc.[10]

-

Salvage Pathway: Cells can also utilize extracellular GlcNAc. Once transported into the cell, GlcNAc is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, which then enters the HBP, bypassing the initial rate-limiting step.[7][9]

When cells are cultured in the presence of this compound, the labeled sugar is readily taken up and funneled through the salvage pathway.[9] This results in a pool of ¹³C-labeled UDP-GlcNAc, which is then utilized by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus to build glycan chains on newly synthesized proteins. The presence of the ¹³C isotope creates a predictable mass shift in the resulting glycopeptides, which can be accurately detected and quantified by mass spectrometry.

Experimental Protocols and Workflow

A typical metabolic labeling experiment using ¹³C-GlcNAc involves several key stages, from cell culture to data analysis. The following sections provide detailed methodologies for these steps.

Cell Culture and Metabolic Labeling

This initial step involves introducing the stable isotope tracer to the biological system.

-

Cell Lines: A wide variety of adherent or suspension cell lines can be used (e.g., HEK293, HeLa, CHO, Jurkat). The choice of cell line will depend on the biological question being addressed.

-

Media: Standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics is typically used.

-

Labeling Protocol:

-

Culture cells under standard conditions until they reach approximately 70-80% confluency.

-

Prepare a sterile stock solution of this compound in PBS or culture medium.

-

Remove the existing medium from the cells and replace it with fresh medium containing the ¹³C-GlcNAc. The final concentration typically ranges from 1-10 mM, but should be optimized for each cell line and experimental goal to ensure efficient labeling without causing cellular stress.

-

Incubate the cells for a desired period. For pulse-chase experiments aimed at measuring turnover, a shorter labeling "pulse" (e.g., 4-8 hours) is followed by a "chase" with unlabeled medium. For steady-state analysis, longer incubation times (e.g., 24-48 hours) are common.

-

Protein Extraction and Glycoprotein Enrichment

After labeling, the cellular proteins are extracted and, if necessary, glycoproteins are enriched to reduce sample complexity.

-

Lysis:

-

Wash the cells twice with ice-cold PBS to remove residual media.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and post-translational modifications.

-

Sonicate or vortex the lysate to shear DNA and ensure complete lysis.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).

-

-

Enrichment (Optional but Recommended):

-

Use lectin affinity chromatography to selectively capture glycoproteins. Different lectins bind to specific glycan structures (e.g., Concanavalin A for high-mannose N-glycans, Wheat Germ Agglutinin for GlcNAc and sialic acid).

-

Incubate the protein lysate with lectin-conjugated beads (e.g., agarose or magnetic beads).

-

Wash the beads extensively to remove non-glycosylated proteins.

-

Elute the bound glycoproteins using a competing sugar or a low pH buffer.

-

Proteolytic Digestion

The extracted proteins or enriched glycoproteins are digested into smaller peptides, which are more amenable to mass spectrometry analysis.

-

Denaturation, Reduction, and Alkylation:

-

Denature the proteins in a solution containing urea (e.g., 8 M) or another denaturant.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 56°C.

-

Alkylate the resulting free thiols by adding iodoacetamide (IAA) and incubating in the dark at room temperature. This prevents disulfide bonds from reforming.

-

-

Digestion:

-

Dilute the sample to reduce the urea concentration (to < 1 M) to ensure trypsin activity.

-

Add sequencing-grade trypsin at a specific enzyme-to-protein ratio (e.g., 1:50 w/w).

-

Incubate overnight at 37°C.

-

Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid.

-

-

Desalting:

-

Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry.

-

LC-MS/MS Analysis

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the glycopeptides.

-

Liquid Chromatography (LC): Peptides are separated based on their hydrophobicity using a reverse-phase capillary column with a gradient of an organic solvent like acetonitrile.

-

Mass Spectrometry (MS): As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.

-

MS1 Scan: The instrument performs a full scan to measure the mass-to-charge ratio (m/z) of all eluting peptides. Both the unlabeled ("light," ¹²C) and labeled ("heavy," ¹³C) versions of a glycopeptide will be detected as a pair of peaks separated by a specific mass difference.

-

MS2 Scan (Tandem MS): The most intense ions from the MS1 scan are isolated and fragmented (e.g., by collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD). The resulting fragment ions provide sequence information for the peptide backbone and information about the attached glycan structure.[11]

-

Data Presentation and Interpretation

The primary output of the LC-MS/MS analysis is a set of spectra that can be used to identify glycopeptides and quantify the incorporation of the ¹³C label.

Quantitative Data Summary

The following tables represent typical quantitative data that can be generated from these experiments.

Table 1: Representative Labeling Efficiency of this compound (Data is illustrative)

| Cell Line | ¹³C-GlcNAc Conc. (mM) | Incubation Time (h) | Identified Glycoproteins | Labeled Glycoproteins (%) |

| HEK293T | 5 | 24 | 845 | 92% |

| HeLa | 5 | 24 | 712 | 88% |

| CHO-K1 | 10 | 48 | 1021 | 95% |

Table 2: Example Pulse-Chase Data for Glycoprotein Turnover Analysis (Data is illustrative for a specific glycoprotein)

| Chase Time (h) | Relative Abundance (Light/¹²C) | Relative Abundance (Heavy/¹³C) | Calculated Half-life (h) |

| 0 | 15% | 85% | - |

| 6 | 40% | 60% | 22.5 |

| 12 | 62% | 38% | 22.5 |

| 24 | 85% | 15% | 22.5 |

Table 3: Effect of a Drug Candidate on Biosynthesis of a Target Glycoprotein (Data is illustrative)

| Treatment Group | Heavy/Light Ratio (Target Glycoprotein) | Fold Change vs. Control | p-value |

| Control (DMSO) | 2.5 | 1.0 | - |

| Drug X (10 µM) | 1.1 | 0.44 | < 0.01 |

Applications in Research and Drug Development

The use of this compound provides a dynamic view of the glycoproteome, offering significant advantages for basic research and pharmaceutical development.

-

Biomarker Discovery: By comparing the rates of glycoprotein synthesis in healthy versus diseased states, researchers can identify potential biomarkers for diagnosis or prognosis.[5]

-

Drug Development: This method is invaluable for assessing how a drug candidate affects glycoprotein biosynthesis, which is crucial for both efficacy and off-target effect profiling.[5]

-

Understanding Protein Turnover: Pulse-chase experiments with ¹³C-GlcNAc allow for the precise measurement of the degradation and synthesis rates of specific glycoproteins, providing insights into their regulation and function.[12]

-

Studying O-GlcNAcylation Signaling: O-GlcNAcylation is a dynamic and reversible modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[13] It acts as a nutrient sensor and a key regulator of signaling pathways, often in competition with phosphorylation. ¹³C-GlcNAc labeling enables the study of the dynamics of this critical modification in response to cellular signals and stress.

Conclusion

Metabolic labeling with this compound is a robust and versatile tool for the quantitative investigation of glycoprotein biosynthesis. It allows researchers to move beyond static snapshots of the glycoproteome to explore the dynamic synthesis, degradation, and modification of glycoproteins in response to physiological and pathological stimuli. For professionals in basic research and drug development, this technique provides a powerful lens through which to elucidate the mechanisms of disease, identify novel therapeutic targets, and characterize the mode of action of new drug candidates.

References

- 1. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the hexosamine biosynthetic pathway and O-linked N-acetylglucosamine cycling for therapeutic and imaging capabilities in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycoprotein Stable Isotope Quantification Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Synthesis of UDP-N-acetyl-glucosamine [reactome.org]

- 9. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous quantitation of glycoprotein degradation and synthesis rates by integrating isotope labelling, chemical enrichment and multiplexed proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

Unveiling the Sweet Symphony of the Cell: A Technical Guide to Exploring O-GlcNAcylation with Labeled Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation, the dynamic addition of a single N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins, has emerged as a critical regulator of a vast array of cellular processes.[1][2][3] This reversible post-translational modification, akin to phosphorylation, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[4][5][6] Dysregulation of O-GlcNAcylation has been implicated in a host of human diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[4][7][8][9][10][11] This technical guide provides an in-depth exploration of the use of labeled precursors as a powerful strategy to investigate the intricate roles of O-GlcNAcylation, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

The Power of Labeled Precursors: Metabolic Labeling and Bioorthogonal Chemistry

The study of O-GlcNAcylation has been revolutionized by the development of metabolic chemical reporters (MCRs).[12] These are precursor molecules, typically analogs of GlcNAc or GalNAc, that have been chemically modified to include a bioorthogonal handle, such as an azide or an alkyne.[12][13] When introduced to cells, these MCRs are processed by the cell's metabolic machinery and incorporated into O-GlcNAcylated proteins.[12][14] The bioorthogonal handle then allows for the specific and covalent attachment of a probe, such as a fluorophore for imaging or a biotin tag for enrichment and identification, through a highly selective reaction known as "click chemistry".[2][15][16][17] This approach provides a robust and versatile platform for the visualization, proteomic analysis, and functional characterization of O-GlcNAcylated proteins.[12][15][18]

Quantitative Analysis of O-GlcNAcylation Dynamics

The combination of metabolic labeling with quantitative proteomics techniques has enabled the system-wide analysis of O-GlcNAcylation dynamics in response to various stimuli and in different disease states. Several powerful methods are employed to achieve this, providing valuable insights into the regulation and function of this modification.

Table 1: Quantitative Proteomic Approaches for O-GlcNAcylation Analysis

| Method | Description | Key Features | Representative Findings |

| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Cells are grown in media containing "light" or "heavy" isotopically labeled essential amino acids. Following different treatments, cell lysates are mixed, and O-GlcNAcylated proteins are enriched. The relative abundance of proteins from the different conditions is determined by mass spectrometry based on the intensity of the isotopic peaks. | - High accuracy for in vivo quantification. - Allows for multiplexing of up to three conditions. | Identified 15 proteins with dynamic O-GlcNAcylation changes in response to heat stress.[19] |

| QUIC-Tag (Quantitative Isotopic and Chemoenzymatic Tagging) | O-GlcNAcylated proteins are chemoenzymatically labeled with a ketone-containing galactose analog. After tryptic digestion, the resulting peptides are isotopically labeled. O-GlcNAcylated peptides are then enriched and analyzed by mass spectrometry to quantify changes in O-GlcNAcylation. | - Allows for the quantification of site-specific O-GlcNAcylation. - Applicable to tissue samples. | Enabled the identification and quantification of O-GlcNAcylation changes in the mouse brain in response to cellular stimulation.[19] |

| TMT (Tandem Mass Tags) | Peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used to quantify the corresponding peptides across the different samples. This is coupled with enrichment of O-GlcNAcylated peptides. | - Allows for high-throughput quantification of up to 11 samples simultaneously. - Provides both identification and relative quantification. | A study on Alzheimer's disease brain tissue identified 131 altered O-GlcNAc peptides on 81 proteins.[20] |

Key Experimental Protocols

This section provides detailed methodologies for the core experiments involved in studying O-GlcNAcylation using labeled precursors.

Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins in Cultured Cells

Objective: To incorporate an azide- or alkyne-modified sugar precursor into cellular O-GlcNAcylated proteins.

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) or peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Prepare a stock solution of the labeled precursor (e.g., 50 mM Ac4GlcNAz in DMSO).

-

Add the labeled precursor to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.[12]

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the labeled sugar.[12]

-

After incubation, wash the cells twice with ice-cold PBS to remove excess precursor.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the labeled proteins for downstream applications.

Protocol 2: Click Chemistry-Mediated Biotinylation of Labeled Proteins

Objective: To attach a biotin tag to the azide- or alkyne-modified O-GlcNAcylated proteins for subsequent enrichment.

Materials:

-

Cell lysate containing labeled proteins (from Protocol 1)

-

Alkyne-biotin or azide-biotin probe

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

Procedure:

-

To 1 mg of cell lysate, add the biotin probe to a final concentration of 100 µM.

-

Add TCEP to a final concentration of 1 mM.

-

Add TBTA to a final concentration of 100 µM.

-

Add CuSO4 to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

The biotinylated proteins are now ready for enrichment.

Protocol 3: Enrichment of Biotinylated O-GlcNAcylated Proteins

Objective: To isolate the biotinylated O-GlcNAcylated proteins from the total cell lysate.

Materials:

-

Biotinylated cell lysate (from Protocol 2)

-

Streptavidin-agarose beads

-

Wash buffer (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Incubate the biotinylated lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins. A series of washes with increasing stringency may be required to optimize the signal-to-noise ratio.[12]

-

Elute the enriched proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

-

The enriched proteins can then be analyzed by Western blotting or identified by mass spectrometry.[12]

Visualizing the O-GlcNAc Landscape: Signaling Pathways and Experimental Workflows

Understanding the context in which O-GlcNAcylation exerts its regulatory effects is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway influenced by O-GlcNAcylation and the general experimental workflow for its study.

O-GlcNAcylation in Signaling and Disease